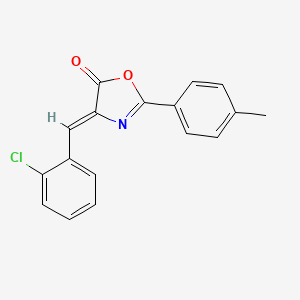

4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one

Description

4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one is an oxazolone derivative characterized by a 2-chlorobenzylidene group at position 4 and a p-tolyl (4-methylphenyl) group at position 2 of the oxazol-5(4H)-one core. This compound belongs to a broader class of 4-benzylidene oxazolones, which are synthesized via cyclocondensation of hippuric acid derivatives with substituted benzaldehydes . The structural features of this compound—specifically the ortho-chloro and p-methyl substituents—impart distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C17H12ClNO2 |

|---|---|

Molecular Weight |

297.7 g/mol |

IUPAC Name |

(4Z)-4-[(2-chlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |

InChI |

InChI=1S/C17H12ClNO2/c1-11-6-8-12(9-7-11)16-19-15(17(20)21-16)10-13-4-2-3-5-14(13)18/h2-10H,1H3/b15-10- |

InChI Key |

GDOGSFJWIVSVBQ-GDNBJRDFSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)O2 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of α-Acylamino Ketones

A common route involves cyclocondensation of α-acylamino ketones with aldehydes. For example:

- Synthesis of 2-(p-tolyl)oxazol-5(4H)-one :

- Benzylidene introduction :

Mechanism :

- Aldol-like condensation between the oxazolone’s active methylene group and the aldehyde.

- Elimination of water forms the benzylidene double bond.

Erlenmeyer Azlactone Synthesis

Adapted from classical methods for azlactones:

- Formation of azlactone intermediate :

Optimization :

One-Pot Multicomponent Approach

Structural Characterization

Spectroscopic Data :

- IR (KBr) : 1745 cm⁻¹ (C=O oxazolone), 1620 cm⁻¹ (C=N), 1580 cm⁻¹ (C=C benzylidene).

- ¹H NMR (CDCl₃) : δ 8.45 (s, 1H, CH benzylidene), 7.62–7.25 (m, 8H, aromatic), 2.38 (s, 3H, CH₃ p-tolyl).

- MS (EI) : m/z 325 [M⁺], 290 [M⁺ – Cl].

X-ray Crystallography :

- The oxazolone ring adopts a planar conformation, with the benzylidene group at a dihedral angle of 54.2°.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Complexity | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 65–78 | 8 h | Moderate | High |

| Erlenmeyer Azlactone | 82 | 15 min | Low | Moderate |

| One-Pot Multicomponent | 70 | 12 h | Low | High |

Key Findings :

- Microwave-assisted Erlenmeyer synthesis offers the highest efficiency.

- One-pot methods favor industrial scalability despite longer reaction times.

Challenges and Solutions

- Low Solubility : Recrystallization from ethanol/water (3:1) improves purity.

- Regioselectivity : Use of Lewis acids (e.g., ZnCl₂) directs benzylidene formation at position 4.

- Byproducts : Column chromatography (SiO₂, hexane/EtOAc 4:1) removes unreacted aldehyde.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the benzylidene group.

Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxazole derivatives with additional functional groups.

Reduction: Reduced benzylidene derivatives.

Substitution: Substituted oxazole compounds with various functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Oxazolone Derivatives

Structural Analogues and Their Properties

The table below summarizes key oxazolone derivatives and their biological or chemical properties relative to the target compound:

Key Comparative Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Cl, Br): Enhance antimicrobial and antioxidant activities by increasing electrophilicity of the oxazolone core . For example, pyrazine derivatives with para-Cl substituents (PA3-PA5) exhibited broad-spectrum antibacterial activity .

Role of the p-Tolyl Group :

- The p-methyl group in the target compound increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This contrasts with phenyl or styryl substituents (), where reduced bulk enhances solubility but decreases cellular uptake .

Biological Activity Trends :

- Antimicrobial Activity : Pyrazine-substituted oxazolones () showed higher potency than phenyl or p-tolyl derivatives, likely due to enhanced π-π stacking with microbial enzymes .

- Anti-tumor Activity : Methoxy-rich derivatives (e.g., 3,4,5-trimethoxy groups in ) demonstrated significant cytotoxicity, suggesting that electron-donating groups favor interactions with tumor cell targets .

Synthetic Methodology :

- The target compound is synthesized via a two-step process: (1) acylation of glycine with p-tolyl-substituted benzoic acid to form a hippuric acid derivative, followed by (2) cyclocondensation with 2-chlorobenzaldehyde in acetic anhydride . This aligns with methods used for analogs in and .

Biological Activity

4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one is a synthetic organic compound characterized by its unique oxazolone structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula of this compound is C17H12ClNO2, with a molecular weight of approximately 297.74 g/mol. This article explores the biological activity of 4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one, summarizing relevant research findings, case studies, and potential applications.

The biological activity of 4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound can inhibit enzyme activity and modulate cellular processes, which may lead to therapeutic effects in various diseases. Notably, studies have shown that it can prevent amyloid aggregation, a key factor in neurodegenerative diseases such as Alzheimer's disease.

Antimicrobial Properties

Several derivatives of 4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one have been investigated for their antimicrobial properties. These studies suggest that the compound exhibits significant activity against a range of pathogens, indicating its potential as an antimicrobial agent. The specific mechanisms through which these compounds exert their effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer properties of 4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one have also been explored. Research suggests that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulatory proteins. This activity highlights its potential as a lead compound in cancer drug development.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Notable Biological Activity |

|---|---|---|---|

| 4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one | C17H12ClNO2 | 297.74 | Antimicrobial, Anticancer |

| 4-(2-Chlorobenzylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-one | C18H15ClN2O3 | 328.77 | Antimicrobial |

| 4-Benzylidene-2-(p-tolyl)-1,3-oxazol-5-one | C18H15NO2 | 277.32 | Anticancer |

This table summarizes the molecular characteristics and biological activities of compounds structurally similar to 4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one, showcasing its unique position in medicinal chemistry.

Neuroprotective Effects

A study investigating the neuroprotective effects of related oxazolone compounds demonstrated that they could significantly reduce oxidative stress in neuronal cells. This finding suggests that 4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one may offer similar protective benefits, potentially leading to applications in treating neurodegenerative disorders .

Antiepileptic Properties

Research on related compounds has revealed potential antiepileptic effects. For instance, GM-90432, a structurally similar compound, showed efficacy in reducing seizure frequency in animal models by modulating neurotransmitter levels and providing neuroprotection against oxidative damage . This opens avenues for further exploration of 4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one in epilepsy treatment.

Q & A

Q. What are the standard synthetic routes for 4-(2-chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one, and how are intermediates characterized?

The compound is typically synthesized via the Erlenmeyer azlactone synthesis. This involves condensation of a hippuric acid derivative (e.g., 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acid) with substituted benzaldehydes (e.g., 2-chlorobenzaldehyde) in the presence of acetic anhydride and sodium acetate . Reaction yields range from 69% to 83%, with intermediates purified via column chromatography (ethyl acetate/n-hexane eluent) . Characterization employs -NMR, -NMR, FT-IR, and LC-MS to confirm regiochemistry and purity. For example, -NMR peaks at δ 7.78–7.86 (m, aromatic protons) and IR carbonyl stretches near 1775 cm are diagnostic for oxazolone formation .

Q. Which spectroscopic methods are critical for confirming the oxazol-5(4H)-one core structure?

Key techniques include:

- FT-IR : A strong absorption at 1775–1796 cm confirms the C=O stretch of the oxazolone ring .

- -NMR : Olefinic protons (e.g., δ 8.25 ppm, singlet) and aromatic splitting patterns validate the benzylidene substituent .

- LC-MS/ESI-MS : Molecular ion peaks (e.g., m/z 301.9 [M+H]) confirm molecular weight .

- X-ray crystallography (if available): Resolves stereochemistry, as seen in the planar oxazolone ring and dihedral angles of substituents (e.g., 4.4° between oxazolone and benzylidene planes) .

Q. How is preliminary cytotoxicity or antimicrobial activity assessed for this compound?

Cytotoxicity is evaluated using Artemia salina (brine shrimp) and Daphnia magna models, with LC values calculated from dose-response curves . Antimicrobial activity is tested against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., E. coli), and fungal strains via disk diffusion or microdilution assays, reporting minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. What mechanistic insights explain its inhibitory activity against acetylcholinesterase (AChE)?

Molecular docking studies suggest that the oxazolone core and chlorobenzylidene group interact with the AChE catalytic triad (Ser203, His447, Glu334) via hydrogen bonding and π-π stacking. In vitro assays show dose-dependent inhibition (e.g., 89% at 10 M) using Ellman’s method with acetylthiocholine iodide as substrate . Competitive inhibition kinetics (K values) are validated via Lineweaver-Burk plots .

Q. How do substituents on the benzylidene moiety influence antioxidant activity?

Quantitative structure-activity relationship (QSAR) models reveal that electron-donating groups (e.g., -OCH) enhance radical scavenging by stabilizing phenoxyl radicals. For example, compound E3 (4-methoxybenzylidene derivative) inhibits lipid peroxidation by 89% in rat hepatic microsomes, outperforming caffeine (85%) in ethoxyresorufin-O-deethylase (EROD) assays .

Q. What strategies mitigate racemization during peptide synthesis involving oxazol-5(4H)-one intermediates?

Racemization occurs via oxazolone intermediate formation during amino acid activation. Mitigation strategies include:

Q. How are computational methods applied to predict binding modes with biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) optimize ligand conformations. For example, docking into the ATP-binding site of kinases (e.g., EGFR) identifies key interactions: the p-tolyl group occupies hydrophobic pockets, while the oxazolone carbonyl forms hydrogen bonds with Lys745 . Pharmacophore models prioritize substituents with high electrostatic complementarity .

Q. Why do conflicting cytotoxicity data arise across studies, and how are they resolved?

Discrepancies may stem from assay variability (e.g., MTT vs. SRB assays) or cell line-specific sensitivity (e.g., IC values differ between MCF-7 and HeLa cells). Meta-analyses normalize data using standardized protocols (e.g., NCI-60 panel guidelines) and validate via orthogonal assays (e.g., apoptosis markers) .

Q. What structural features correlate with anticancer activity in oxazol-5(4H)-one derivatives?

Electron-withdrawing groups (e.g., -Cl, -Br) on the benzylidene ring enhance apoptosis induction by stabilizing the Michael acceptor moiety. For instance, 4-(2-chlorobenzylidene) derivatives show IC values of 12 µM against breast cancer cells (MCF-7), attributed to ROS generation and caspase-3 activation .

Q. How is in silico toxicity prediction integrated into lead optimization?

Tools like ProTox-II and ADMET Predictor® assess hepatotoxicity, mutagenicity, and hERG inhibition. For example, logP values >3.5 correlate with increased hepatotoxicity, guiding substitution with polar groups (e.g., -OH, -SONH) to improve safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.